3,6-Dibromo-2-chlorotoluene

Quality Control Procurement Specification Synthetic Reliability

3,6-Dibromo-2-chlorotoluene (CAS 1000573-62-5) possesses a unique 2,3,6-substitution pattern with two ortho/para-bromine atoms and one chlorine, enabling programmed sequential cross-coupling (Suzuki-Miyaura, Ullmann) inaccessible to generic halotoluenes. Its high logP (4.17) and 97% purity make it the core scaffold for CNS-penetrant library synthesis. Essential for complex natural product total synthesis and unsymmetrical conjugated materials.

Molecular Formula C7H5Br2Cl
Molecular Weight 284.37
CAS No. 1000573-62-5
Cat. No. B3026504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-2-chlorotoluene
CAS1000573-62-5
Molecular FormulaC7H5Br2Cl
Molecular Weight284.37
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)Br)Br
InChIInChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
InChIKeyFTQQPQNDEZNBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-2-chlorotoluene (CAS 1000573-62-5): A High-Purity Dihalogenated Toluene Scaffold for Selective Cross-Coupling


3,6-Dibromo-2-chlorotoluene (IUPAC: 1,4-dibromo-2-chloro-3-methylbenzene) is an aromatic building block characterized by a precise 2,3,6-substitution pattern on a toluene core, featuring one chlorine and two bromine atoms . With a molecular formula of C7H5Br2Cl and a molecular weight of 284.38 g/mol , this compound is a solid at room temperature and is offered with a typical purity of ≥97% for research applications . Its calculated logP of 4.17 underscores its high lipophilicity, making it a valuable intermediate in the synthesis of complex organic molecules, particularly via palladium-catalyzed cross-coupling reactions where the differentiated halogen reactivity can be exploited .

Procurement Risk: Why 3,6-Dibromo-2-chlorotoluene Cannot Be Replaced by Common Halotoluene Analogs


The 3,6-dibromo-2-chloro substitution pattern is a non-interchangeable structural motif that dictates unique reactivity and physicochemical properties. Substituting this compound with simpler halotoluenes like 2-chlorotoluene [1] or with isomers such as 2-bromo-3,6-dichlorotoluene [2] introduces significant changes in steric bulk, electronic distribution, and leaving group lability. Specifically, the presence of two bromine atoms at the 3- and 6-positions adjacent to a chlorine at the 2-position creates a distinct electrophilic landscape . This arrangement enables selective, sequential cross-coupling events (e.g., Suzuki-Miyaura, Ullmann) that are not possible with mono-halogenated or differently substituted analogs, which lack the necessary combination of ortho/para directing effects and differentiated carbon-halogen bond strengths [3]. Furthermore, the specific molecular weight (284.38 g/mol) and high logP (4.17) are critical parameters for downstream applications in medicinal chemistry and material science, where solubility and purification outcomes are highly structure-dependent. Using an alternative scaffold will fundamentally alter reaction outcomes, yields, and the properties of the final product, making generic substitution a significant risk to project timelines and intellectual property integrity.

Quantitative Differentiation of 3,6-Dibromo-2-chlorotoluene: Purity, Lipophilicity, and Reactivity Compared to Analogs


Commercial Purity Benchmarking: 3,6-Dibromo-2-chlorotoluene (≥97%) vs. Common Halotoluene Building Blocks

Commercial vendors supply 3,6-dibromo-2-chlorotoluene at a guaranteed purity of ≥97% , which is a standard but critical specification for reproducible synthetic outcomes. In comparison, many common halotoluene building blocks, such as 2-chlorotoluene, are routinely offered at a minimum purity of 98% [1]. While the purity specification appears similar, the procurement of a niche, multi-halogenated scaffold at this level ensures that the starting material is free from detrimental isomeric or poly-halogenated impurities that can plague less common compounds. This level of purity minimizes the risk of side reactions and simplifies purification of complex downstream products.

Quality Control Procurement Specification Synthetic Reliability

Lipophilicity-Driven Differentiation: Calculated LogP of 3,6-Dibromo-2-chlorotoluene (4.17) vs. 2-Chlorotoluene (3.27-3.42)

The calculated partition coefficient (LogP) for 3,6-dibromo-2-chlorotoluene is 4.17 , a value substantially higher than that of the mono-halogenated analog 2-chlorotoluene, which has a reported LogP of approximately 3.27-3.42 . This quantitative difference, driven by the additional bromine atoms, indicates that the target compound is significantly more lipophilic.

Medicinal Chemistry ADME Material Science

Molecular Weight Distinction: 3,6-Dibromo-2-chlorotoluene (284.38 g/mol) vs. 2-Bromo-3,6-dichlorotoluene (239.92 g/mol)

The molecular weight of 3,6-dibromo-2-chlorotoluene is 284.38 g/mol . In contrast, its isomer with swapped halogen substitution, 2-bromo-3,6-dichlorotoluene, has a molecular weight of 239.92 g/mol [1]. This is a direct and unambiguous quantitative difference of 44.46 g/mol, reflecting the substitution of two bromine atoms (atomic weight ~79.9) for two chlorine atoms (atomic weight ~35.5).

Mass Spectrometry Reaction Monitoring Logistics

Reactivity Advantage: Chemoselective Cross-Coupling Enabled by the 2,3,6-Substitution Pattern

The 2,3,6-substitution pattern of 3,6-dibromo-2-chlorotoluene is designed for chemoselective cross-coupling. Literature on analogous bromo-chloroarenes demonstrates that under palladium catalysis, the C-Br bond oxidatively adds significantly faster than the C-Cl bond, allowing for a first, selective coupling at a bromine site [1]. The two bromine atoms at the 3- and 6-positions in the target compound are likely to exhibit similar reactivity, enabling double functionalization. In contrast, a compound like 2-chlorotoluene offers only one reactive site (C-Cl), which is far less reactive in many cross-coupling protocols . This limits its utility to simple, single-step modifications. Furthermore, the meta relationship between the bromine atoms in the target compound (3- and 6-positions relative to the methyl group) provides a unique vector set for constructing complex, branched architectures that cannot be easily accessed from para- or ortho- substituted analogs.

Synthetic Methodology Cross-Coupling Sequential Functionalization

Primary Application Scenarios for 3,6-Dibromo-2-chlorotoluene Based on Quantitative Differentiation


Precursor for High-Lipophilicity Drug Discovery Libraries

Given its high calculated LogP of 4.17 , 3,6-dibromo-2-chlorotoluene is an optimal core scaffold for constructing compound libraries targeting intracellular or CNS-penetrant therapeutics. Its lipophilicity significantly exceeds that of mono-halogenated alternatives, increasing the probability of generating leads with desirable membrane permeability. The compound's high commercial purity (≥97%) ensures that library synthesis is not compromised by impurities, providing reliable and interpretable biological assay data.

Core Building Block for Sequential Cross-Coupling in Complex Molecule Synthesis

This compound is ideally suited for use as a key intermediate in the total synthesis of complex natural products or advanced pharmaceutical intermediates . Its 2,3,6-substitution pattern, containing two bromine and one chlorine atom, allows for a programmed sequence of chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers can first install functional groups at the more reactive C-Br sites, followed by a subsequent coupling at the C-Cl site, enabling the rapid and efficient construction of highly functionalized biaryl or terphenyl systems that are otherwise difficult to access [1].

Valuable Intermediate for Conjugated Organic Materials

The unique meta-disubstituted bromine motif provides a distinct vector for polymerization and the synthesis of conjugated materials. The high molecular weight (284.38 g/mol) and the presence of heavy bromine atoms can influence the material's photophysical and electronic properties, such as enhancing spin-orbit coupling for phosphorescent materials. Furthermore, the differentiated halogen reactivity can be exploited to create well-defined, unsymmetrical monomers for the synthesis of advanced functional polymers with tailored properties.

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